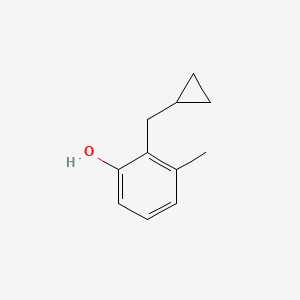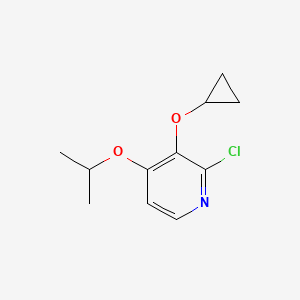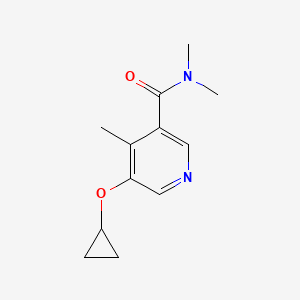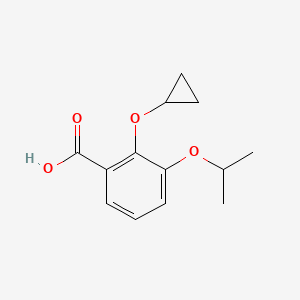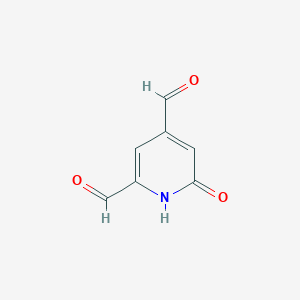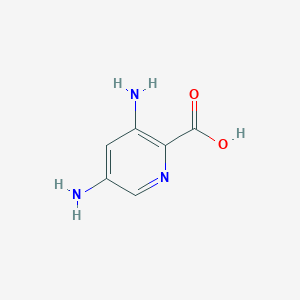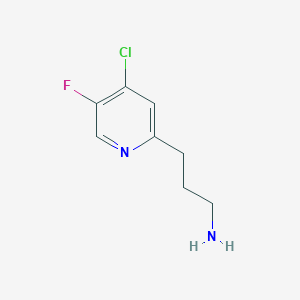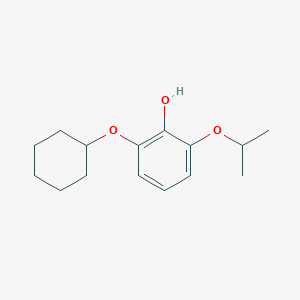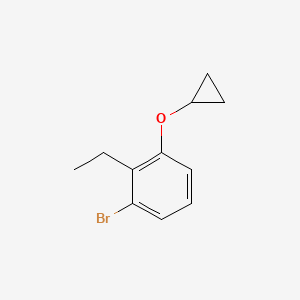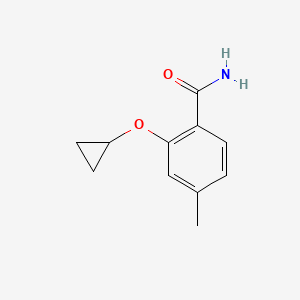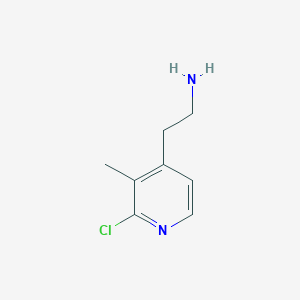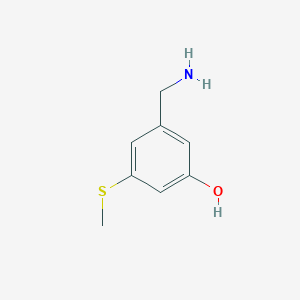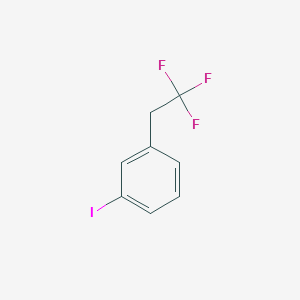
1-Iodo-3-(2,2,2-trifluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6F3I. It is characterized by the presence of an iodine atom and a trifluoroethyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 3-(2,2,2-trifluoroethyl)benzene using iodine and a suitable oxidizing agent. The reaction typically requires a solvent such as acetic acid and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-3-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids or other derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 3-(2,2,2-trifluoroethyl)benzene.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce iodinated benzoic acids.
- Reduction reactions result in the formation of deiodinated benzene derivatives .
Applications De Recherche Scientifique
1-Iodo-3-(2,2,2-trifluoroethyl)benzene has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-iodo-3-(2,2,2-trifluoroethyl)benzene involves its interaction with various molecular targets. The iodine atom and trifluoroethyl group confer unique reactivity, allowing the compound to participate in electrophilic and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to diverse effects .
Comparaison Avec Des Composés Similaires
- 1-Iodo-2-(trifluoromethyl)benzene
- 1-Iodo-3-(trifluoromethyl)benzene
- 1-Iodo-4-(trifluoromethyl)benzene
Comparison: 1-Iodo-3-(2,2,2-trifluoroethyl)benzene is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties compared to trifluoromethyl-substituted analogs. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .
Propriétés
Formule moléculaire |
C8H6F3I |
|---|---|
Poids moléculaire |
286.03 g/mol |
Nom IUPAC |
1-iodo-3-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H6F3I/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4H,5H2 |
Clé InChI |
VLYFWMGXCHIPOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


